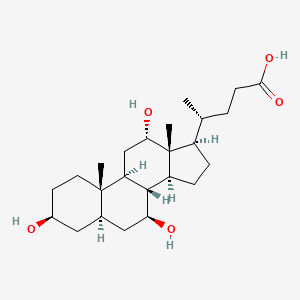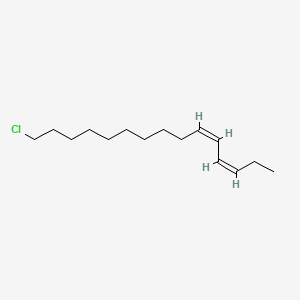
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is an organic compound with the molecular formula C15H27Cl It is characterized by the presence of two double bonds at the 3rd and 5th positions and a chlorine atom at the 15th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- typically involves the use of alkenes and chlorinating agents. One common method is the chlorination of pentadecadiene using chlorine gas under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of pentadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s double bonds and chlorine atom play a crucial role in its reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates that can modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Pentadecadiene: Lacks the chlorine atom, resulting in different reactivity and applications.
15-Chloropentadecane: Saturated analog with different chemical properties.
3,5-Hexadecadiene, 15-chloro-: Longer carbon chain with potentially different biological activity.
Uniqueness
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is unique due to the specific positioning of its double bonds and chlorine atom, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
71317-67-4 |
|---|---|
Molekularformel |
C15H27Cl |
Molekulargewicht |
242.83 g/mol |
IUPAC-Name |
(3Z,5Z)-15-chloropentadeca-3,5-diene |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6H,2,7-15H2,1H3/b4-3-,6-5- |
InChI-Schlüssel |
LXZCBEHEDLOFNG-OUPQRBNQSA-N |
Isomerische SMILES |
CC/C=C\C=C/CCCCCCCCCCl |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



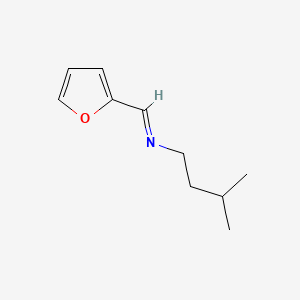
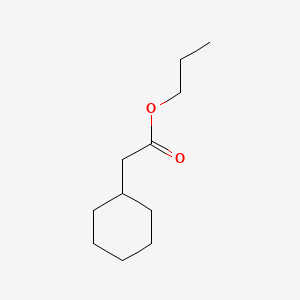

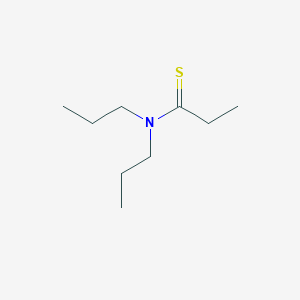
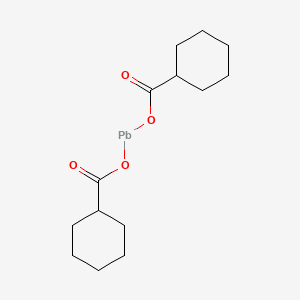
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
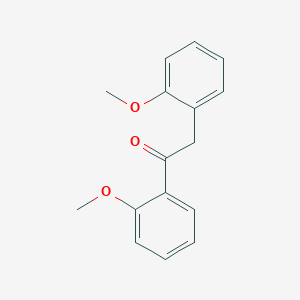
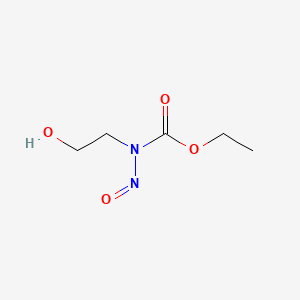
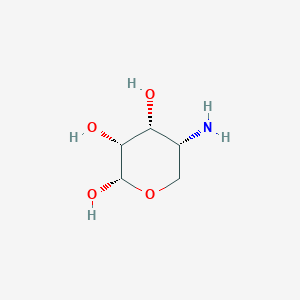
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
